p-amino-D-phenylalanine

CXCR4 Antagonism GPCR Pharmacology Peptide SAR

Unlock direct biotinylation without auxiliary linkers — the para-amino handle of p-amino-D-phenylalanine enables one-step conjugation using standard coupling reagents (HBTU/BOP). With 20 mg/mL water solubility, it outperforms poorly soluble p-nitro-D-Phe analogs for greener SPPS workflows. Its D-configuration preserves the 3D conformation essential for CXCR4 antagonist activity (IC₅₀ 0.1 μM), making it the superior choice over L-enantiomer or unsubstituted D-Phe for SAR probe libraries and OBOC cyclic peptide diversification.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 102281-45-8
Cat. No. B556569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-amino-D-phenylalanine
CAS102281-45-8
Synonyms102281-45-8; 4-Amino-D-phenylalanine; (R)-2-Amino-3-(4-aminophenyl)propanoicacid; D-4-Aminophenylalanine; (2R)-2-amino-3-(4-aminophenyl)propanoicacid; SBB064108; D-4-aminophe; AC1LOQYL; p-Amino-D-phenylalanineacid; SCHEMBL288375; CTK8C4803; MolPort-001-758-809; ZINC4222913; ANW-73164; CA-674; AC-5869; AM82696; AJ-49128; AK106107; KB-36522; O026; TL8000119; TX-017507; ST24035312; I01-5162
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N
InChIInChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1
InChIKeyCMUHFUGDYMFHEI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Amino-D-phenylalanine (CAS 102281-45-8): A Non-Proteinogenic Chiral Building Block for Bioconjugation and CXCR4-Targeted Research


p-Amino-D-phenylalanine (CAS 102281-45-8), also known as 4-amino-D-phenylalanine or D-Phe(4-NH₂)-OH, is a synthetic, non-proteinogenic aromatic amino acid with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . It is the D-enantiomer of 4-aminophenylalanine and features a primary amino group at the para position of its phenyl ring coupled with D-configuration at the α-carbon. This compound serves primarily as a chiral building block in solid-phase peptide synthesis (SPPS) and has been specifically utilized in the development of chemokine receptor CXCR4 antagonists, where it acts as a key pharmacophore-modifying residue [1].

Why p-Amino-D-phenylalanine Cannot Be Replaced by D-Phenylalanine or p-Amino-L-phenylalanine in Research Applications


Substituting p-amino-D-phenylalanine with its closest structural analogs introduces critical functional failures. Replacing it with D-phenylalanine (lacking the para-amino group) eliminates the primary amine handle required for downstream bioconjugation, such as direct biotinylation without auxiliary linkers, which has been demonstrated in one-step synthetic protocols [1]. Conversely, switching to the L-enantiomer (p-amino-L-phenylalanine) inverts the stereochemistry, fundamentally altering the 3D conformation of the resulting peptide. This change directly impacts pharmacological activity, as evidenced by the distinct binding affinities observed in CXCR4 antagonist cyclic pentapeptide libraries, where maintaining D-configuration at this position is essential for receptor interaction [2].

Quantitative Differentiation of p-Amino-D-phenylalanine Against Structural Analogs for Procurement Decisions


CXCR4 Antagonist Binding Affinity: 4-Amino-D-Phe vs. 4-Hydroxy-D-Phe (D-Tyr) in FC131 Scaffold

In the cyclic pentapeptide CXCR4 antagonist FC131 scaffold, substitution of the para-hydroxy group (D-Tyr) with a para-amino group (p-amino-D-phenylalanine) resulted in a quantifiable reduction in binding inhibition potency against [¹²⁵I]-SDF-1 binding to CXCR4. While the parent FC131 compound (containing D-Tyr) exhibits an IC₅₀ of approximately 4.5 nM, the 4-amino-D-Phe analog demonstrates an IC₅₀ of 0.1 μM (100 nM) [1]. An independent SAR analysis reported this modification causes a 13-fold reduction in affinity compared to the 4-hydroxy analogue [2]. This data provides a clear, quantitative differentiation: the 4-amino derivative is approximately 22-fold less potent than the 4-hydroxy parent, but maintains sub-micromolar antagonist activity, which may be desirable for applications requiring reduced receptor occupancy.

CXCR4 Antagonism GPCR Pharmacology Peptide SAR

Direct Biotinylation Capability: p-Amino-D-Phenylalanine vs. Unsubstituted D-Phenylalanine

The para-amino group of 4-amino-D-phenylalanine serves as a direct anchoring point for biotinylation. An efficient, one-step synthesis for biotinylated 4-amino-D-phenylalanine (Fmoc-D-Aph(biotin)-OH) has been reported using coupling reagents such as HBTU or BOP, achieving successful conjugation without the need for additional linker chemistry [1]. In contrast, the unsubstituted D-phenylalanine lacks this nucleophilic aryl amine and cannot undergo direct biotin attachment; functionalization instead requires replacement with analogs or installation of reactive handles. This provides p-amino-D-phenylalanine with a unique advantage in preparing biotinylated peptide probes, as evidenced by its superior incorporation efficiency compared to biotinylated lysine derivatives in cell-free translation systems [2].

Bioconjugation Chemistry Affinity Probe Synthesis Peptide Functionalization

Aqueous Solubility: p-Amino-D-phenylalanine vs. p-Nitro-D-phenylalanine and Unsubstituted D-Phenylalanine

The aqueous solubility of p-amino-D-phenylalanine is reported as 20 mg/mL in water, which is markedly higher than the solubility profile of the para-nitro analog (p-nitro-D-phenylalanine), which is classified as only slightly soluble in water . While D-phenylalanine itself has an aqueous solubility of approximately 30 mg/mL, the retention of substantial water solubility in the 4-amino derivative is notable given the addition of a polar functional group . This property supports its use in aqueous peptide coupling reactions and in biological assay buffers without requiring high percentages of organic co-solvents that could denature protein targets.

Physicochemical Properties Formulation Development Peptide Synthesis

Recommended Procurement Scenarios for p-Amino-D-phenylalanine Based on Quantitative Evidence


Development of Attenuated CXCR4 Antagonist Probes for GPCR Pharmacology

Research groups engaged in structure-activity relationship (SAR) studies of the CXCR4 chemokine receptor should prioritize p-amino-D-phenylalanine when designing FC131-derived cyclic pentapeptide libraries that require probe molecules with sub-micromolar rather than low-nanomolar potency. As shown by Tamamura et al. (2005), the 4-amino-D-Phe analog retains measurable CXCR4 antagonism at an IC₅₀ of 0.1 μM, whereas the parent D-Tyr-containing compound exhibits ~20-fold higher potency [1]. This property is advantageous for pharmacological studies where complete receptor blockade must be avoided or where reduced off-rate kinetics are desired.

Synthesis of Biotinylated Peptide Affinity Probes Without Additional Linker Engineering

The para-amino group of p-amino-D-phenylalanine enables direct, one-step biotinylation using standard coupling reagents (HBTU or BOP) without the need for ε-aminocaproic acid or PEG-based linker insertion [2]. This makes the compound a superior choice over D-phenylalanine for researchers preparing peptide-based pull-down probes, SPR biosensor ligands, or cell-based affinity labeling reagents. The resulting conjugates maintain a shorter distance between the peptide backbone and the biotin moiety, potentially preserving target binding affinity.

Aqueous-Phase Peptide Ligation and Fragment Coupling Reactions

When designing synthetic routes for peptide fragments that must be coupled in aqueous or mixed aqueous-organic solvent systems, p-amino-D-phenylalanine's solubility of 20 mg/mL in water provides a practical advantage over the poorly soluble p-nitro-D-phenylalanine analog. This property supports greener chemistry workflows and reduces the need for high-concentration DMF or DMSO stock solutions that may complicate downstream purification.

Incorporation into Non-Natural Peptide Libraries for Drug Discovery Screening

As a non-proteinogenic D-amino acid with a chemically addressable para-amino handle, this compound serves as an ideal diversity element in one-bead-one-compound (OBOC) cyclic peptide libraries. The D-configuration confers resistance to proteolytic degradation, while the aryl amine permits on-bead derivatization for hit identification or structure determination. This dual functionality is not simultaneously available in either D-phenylalanine (no conjugation handle) or p-amino-L-phenylalanine (protease-sensitive, inverted stereochemistry).

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